molecular formula C17H19N5O3 B2878863 10-(4-methoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purine-2,4-dione CAS No. 372171-54-5

10-(4-methoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purine-2,4-dione

Cat. No.: B2878863
CAS No.: 372171-54-5
M. Wt: 341.371
InChI Key: ZTNIYCDRVPTXFP-UHFFFAOYSA-N
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Description

This compound is a heterocyclic organic molecule featuring a fused diazepino-purine core with a 4-methoxyphenyl substituent at position 10 and a methyl group at position 1. Its structural complexity arises from the diazepine ring (a seven-membered ring containing two nitrogen atoms) fused to a purine scaffold (a bicyclic structure with four nitrogen atoms).

Properties

IUPAC Name

10-(4-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O3/c1-20-14-13(15(23)19-17(20)24)22-10-4-3-9-21(16(22)18-14)11-5-7-12(25-2)8-6-11/h5-8H,3-4,9-10H2,1-2H3,(H,19,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTNIYCDRVPTXFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N3CCCCN(C3=N2)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(4-methoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purine-2,4-dione typically involves multi-step reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the cyclization of 1-hydrazinyl-3,3-dimethyl-3,4-tetrahydro-5H-benzo[c]azepine with ethyl orthoformate can yield the desired compound . The reaction is usually carried out under reflux in methanol with a fivefold excess of hydrazine hydrate for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

10-(4-methoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction may produce an alcohol.

Mechanism of Action

The mechanism of action of 10-(4-methoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, this section compares the compound with three structurally related molecules from published studies. Key differences in substituents, ring systems, and functional groups are highlighted.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Reported Biological Activity Reference
10-(4-Methoxyphenyl)-1-methyl-...diazepino[1,2-g]purine-2,4-dione (Target Compound) Diazepino-purine 4-Methoxyphenyl, methyl Not yet reported
9-(4-Methoxyphenyl)-2,3,6,7-tetrahydro-4H-cyclopenta[b]quinoline-1,8(5H,9H)-dione (4d) Cyclopentaquinoline 4-Methoxyphenyl, ketone Anticancer (in vitro cytotoxicity)
9-(4-Methoxy-phenyl)-4-phenyl-...hexahydro-4H-cyclopenta[b]quinoline-1,8-dione (6d) Cyclopentaquinoline with phenyl 4-Methoxyphenyl, phenyl Enhanced binding to amyloid proteins
3-((((2R,3R,4R,5R)-2-...tetrahydrofuran-3-yl)oxy)-(diisopropylamino)phosphino)propanenitrile (9) Nucleoside analog 4-Methoxyphenyl, thiopyrimidinone Antiviral (RNA targeting)

Key Observations :

Core Structure Differences: The target compound’s diazepino-purine core is distinct from the cyclopentaquinoline scaffold in compounds 4d and 6d . The latter’s fused quinoline system is associated with planar aromaticity, which may enhance intercalation with DNA or proteins, whereas the diazepino-purine’s flexibility could favor allosteric binding. Compound 9 is a nucleoside analog with a modified ribose moiety, emphasizing RNA-targeting applications, unlike the purine-based target compound.

However, in compound 6d, the additional phenyl group at position 4 enhances hydrophobic interactions, correlating with reported amyloid-binding activity .

Biological Activity: While the target compound lacks direct activity data, 4d and 6d demonstrate cytotoxicity and amyloid-binding, respectively . Compound 9’s thiopyrimidinone group confers antiviral properties via RNA polymerase inhibition . These findings suggest that the target molecule’s diazepino-purine core, if functionalized similarly, could exhibit neuroprotective or kinase-modulating effects.

Biological Activity

The compound 10-(4-methoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purine-2,4-dione is a member of the purine and diazepine family of compounds. Its unique structure suggests potential biological activities that are of interest in medicinal chemistry. This article examines the biological activity of this compound based on existing literature and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H16N4O3C_{16}H_{16}N_{4}O_{3} with a molecular weight of approximately 312.32 g/mol. The structure features a methoxyphenyl group and a diazepine ring fused with a purine derivative.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities including:

  • Antioxidant properties : These compounds have shown potential in scavenging free radicals and reducing oxidative stress.
  • Enzyme inhibition : In particular, they may act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in neurodegenerative diseases like Alzheimer's.
  • Antimicrobial activity : Some derivatives have demonstrated effectiveness against various bacterial strains.

Inhibition Studies

A study focusing on the synthesis and biological evaluation of related compounds reported that certain derivatives exhibited potent AChE inhibitory activity. For instance:

CompoundAChE Inhibition (%) at 50 µMIC50 (µM)
Compound A48.6134.81
Compound B47.7320.66

These results indicate that structural modifications can enhance the inhibitory potency against AChE and BChE .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding interactions of these compounds with AChE. Key interactions identified include:

  • Hydrogen bonds with active site residues such as Trp86 and Tyr124.
  • Hydrophobic interactions contributing to binding affinity.

Such studies confirm the high potency of these derivatives as potential therapeutic agents .

Case Studies

Several case studies have highlighted the biological potential of structurally related compounds. For example:

  • Case Study 1 : A derivative similar to 10-(4-methoxyphenyl)-1-methyl-1H,[...] was evaluated for its neuroprotective effects in vitro. Results indicated a significant reduction in cell death induced by oxidative stress.
  • Case Study 2 : Another study investigated its antimicrobial properties against Gram-positive and Gram-negative bacteria. The compound showed promising results with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

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